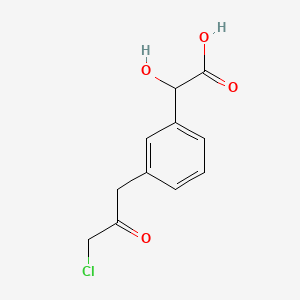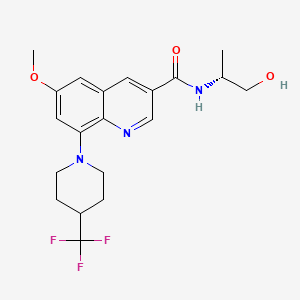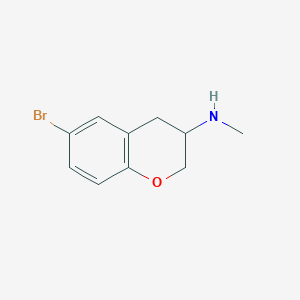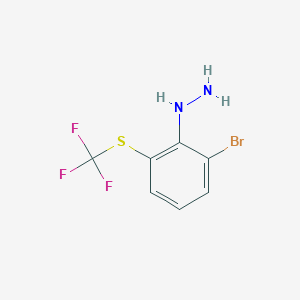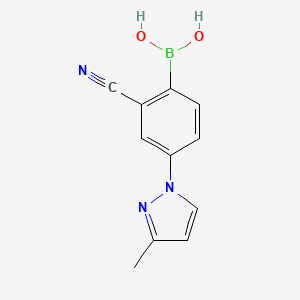
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyano group and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and the development of more efficient and environmentally friendly reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Protodeboronation: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Oxidation: Phenols or alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen or boron-carbon bond, which facilitates the transfer of the boronic acid group to the target molecule. In the case of Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronic acid group is transferred to the palladium complex, followed by reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar structure but with a pinacol ester group instead of a cyano group.
2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)phenyl)acetamide: Contains a cyano group and a pyrazole moiety but differs in the overall structure.
Uniqueness
(2-Cyano-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a pyrazole moiety, which imparts distinct electronic and steric properties. These features make it a versatile reagent in various chemical reactions and a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H10BN3O2 |
|---|---|
Molekulargewicht |
227.03 g/mol |
IUPAC-Name |
[2-cyano-4-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BN3O2/c1-8-4-5-15(14-8)10-2-3-11(12(16)17)9(6-10)7-13/h2-6,16-17H,1H3 |
InChI-Schlüssel |
HDBZKVREHZQWKE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2C=CC(=N2)C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


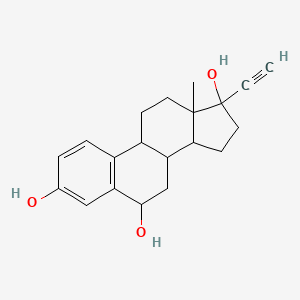
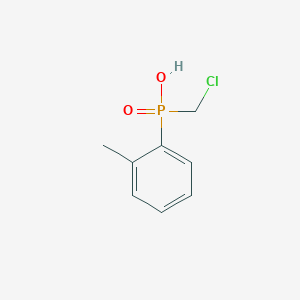
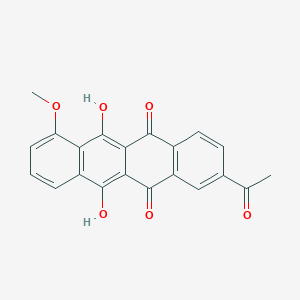



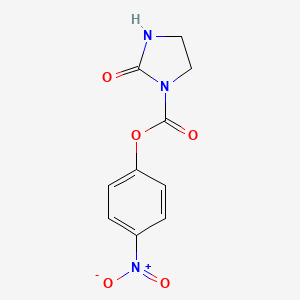
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)
